molecular formula C10H13N5O B2374669 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole CAS No. 1338666-66-2

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B2374669
CAS No.: 1338666-66-2
M. Wt: 219.248
InChI Key: XCYDMCVFIZMPNE-UHFFFAOYSA-N
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Description

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores: the 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, serving as a stable mimic for ester and amide functionalities, which can enhance metabolic stability in lead compounds . The hydrazine substituent on the pyridine ring is a versatile synthetic handle, widely used in organic synthesis to construct a diverse array of nitrogen-based heterocycles and hydrazone derivatives, which are prevalent in bioactive molecules . This molecular architecture makes it a valuable precursor for generating novel chemical libraries. Researchers can utilize the reactive hydrazino group to develop new hydrazide-hydrazone hybrids or to access various fused heterocyclic systems, enabling systematic structure-activity relationship (SAR) studies . The presence of the 1,2,4-oxadiazole moiety is associated with a broad spectrum of investigated biological activities, including potential antimicrobial, antitumor, and anti-inflammatory effects, positioning this compound as a key intermediate in the exploration of new therapeutic agents . Its primary research value lies in its application as a multifunctional building block for the design and synthesis of novel molecules targeting infectious diseases, oncology, and central nervous system disorders.

Properties

IUPAC Name

[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6(2)8-13-10(16-15-8)7-4-3-5-12-9(7)14-11/h3-6H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDMCVFIZMPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole typically involves the reaction of 2-hydrazinopyridine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the temperature and pressure are carefully controlled to optimize the reaction conditions. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxadiazole derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: A wide range of substituted oxadiazole compounds.

Scientific Research Applications

Synthesis of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole

The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the oxadiazole ring. The method can vary based on the desired substitution patterns on the oxadiazole and the pyridine moieties. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties
Oxadiazole derivatives are also recognized for their antioxidant capabilities. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .

Anticancer Potential
The anticancer activity of oxadiazole derivatives has been a focal point in recent pharmacological research. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of oxadiazole derivatives. Modifications at different positions on the oxadiazole ring or on the attached hydrazine or pyridine groups can significantly influence biological activity. For example:

  • Substituents on the pyridine ring can enhance interaction with biological targets.
  • Alkyl groups on the oxadiazole can improve lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

StudyYearFindings
Prabhakar et al.2024Synthesized novel 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives showing significant antibacterial activity .
PMC49580642016Reported on a series of oxadiazoles with notable antioxidant and antimicrobial properties .
DrugBank2024Reviewed various biological activities linked to oxadiazoles including anticancer effects .

Mechanism of Action

The mechanism of action of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position 3 and 5) Key Features/Applications References
5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole 3-isopropyl; 5-(2-hydrazino-3-pyridyl) Hydrazine group for bioactivity; steric bulk
5-(2-Hydrazino-3-pyridyl)-3-propyl-1,2,4-oxadiazole 3-propyl; 5-(2-hydrazino-3-pyridyl) Reduced steric hindrance vs. isopropyl
5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole 3-isopropyl; 5-chloromethyl Electrophilic chloromethyl group; >98% purity
5-(Azetidin-3-yl)-3-isopropyl-1,2,4-oxadiazole 3-isopropyl; 5-azetidin-3-yl Azetidine ring for conformational rigidity
5-(1-Chloroethyl)-3-isopropyl-1,2,4-oxadiazole 3-isopropyl; 5-(1-chloroethyl) Chloroethyl group for synthetic derivatization
Key Observations:
  • Reactivity: The hydrazino-pyridyl group distinguishes the target compound from chloromethyl or chloroethyl derivatives, which are more reactive toward nucleophilic substitution .
  • Conformational Diversity : The azetidine-substituted analogue introduces a strained four-membered ring, which may restrict rotational freedom and influence binding to biological targets .

Biological Activity

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}N4_4O
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 5-(2-hydrazinyl-3-pyridinyl)-3-isopropyl-1,2,4-oxadiazole

This compound features a hydrazine moiety and an isopropyl group attached to the oxadiazole ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following sections summarize key findings regarding its anticancer activity.

In Vitro Studies

  • Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. Results indicated significant cytotoxic effects with IC50_{50} values comparable to standard chemotherapeutics.
    • For instance, a related study reported that derivatives of oxadiazoles exhibited IC50_{50} values ranging from 0.275 µM to 0.420 µM against human tumor cell lines .
CompoundCell LineIC50_{50} (µM)Reference
This compoundHEPG2TBDThis Study
Related Oxadiazole DerivativeMCF70.275
Related Oxadiazole DerivativePC-30.420

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression:

  • Apoptosis Induction : Studies suggest that oxadiazole derivatives can trigger apoptotic pathways in cancer cells through caspase activation .
  • Targeting Enzymatic Pathways : The compound may inhibit enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival .

Other Biological Activities

Beyond its anticancer properties, preliminary studies indicate that this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some derivatives in the oxadiazole class have shown promising antimicrobial properties against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory effects, warranting further investigation into its use for inflammatory diseases.

Case Studies

A case study involving the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited significant antitumor activity across multiple cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions could enhance biological efficacy .

Q & A

Q. What synthetic methodologies are recommended for 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazides and nitriles or amidoximes. For the target compound, the hydrazino-pyridyl moiety suggests a starting material like 3-pyridylhydrazine. Key steps include:
  • Hydrazone formation : Reacting 3-pyridylhydrazine with a carbonyl compound under acidic conditions.
  • Oxadiazole cyclization : Using dehydrating agents (e.g., POCl₃) or microwave-assisted synthesis to form the 1,2,4-oxadiazole ring .
  • Optimization : Temperature control (60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Identify protons on the pyridyl (δ 7.5–8.5 ppm) and hydrazino groups (δ 4.0–5.0 ppm). The isopropyl group shows a triplet at δ 1.2–1.5 ppm .
  • IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydrazino-pyridyl substituent influence the compound's bioactivity compared to other oxadiazole derivatives?

  • Methodological Answer : The hydrazino group enhances hydrogen-bonding capacity, potentially increasing interactions with biological targets (e.g., enzymes or receptors). Comparative studies involve:
  • Docking simulations : Analyze binding affinities using software like AutoDock Vina against targets (e.g., antimicrobial enzymes) .
  • Structure-Activity Relationship (SAR) : Replace the hydrazino group with methyl or methoxy groups to assess activity changes .
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Q. What experimental strategies can address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions. Mitigation strategies include:
  • Standardized protocols : Use CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity .
  • Control compounds : Include known oxadiazole derivatives (e.g., 3-phenyl-1,2,4-oxadiazole) as benchmarks .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use tools like SwissADME or pkCSM to estimate:
  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Metabolic stability : Cytochrome P450 interactions predict hepatic clearance .
  • Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in tautomeric forms of the oxadiazole ring .
  • Ethical Compliance : Ensure animal or human cell studies follow institutional review board protocols.

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